Fmoc-(S)-3-Amino-5-hexynoicacid
Description
Significance of Non-Canonical Amino Acids in Advancing Molecular Research
The 20 canonical amino acids encoded by the universal genetic code form the fundamental basis of proteins. However, the introduction of non-canonical amino acids (ncAAs), also known as unnatural amino acids, into peptides and proteins has vastly expanded the tools available for molecular research. frontiersin.orgfrontiersin.org These synthetic amino acids introduce novel chemical functionalities, altered backbones, or different stereochemistry, which are not found in nature. mdpi.com
The site-specific incorporation of ncAAs allows for the precise manipulation and investigation of protein structure and function. frontiersin.org This has enabled new avenues in the design of therapeutics, the study of enzyme mechanisms, and the creation of novel biomaterials. frontiersin.orgbiorxiv.org By expanding the chemical diversity of proteins beyond what is offered by nature, researchers can confer new properties, such as enhanced stability against proteolytic degradation, and introduce bio-orthogonal handles for specific labeling and imaging. mdpi.comnih.gov The repertoire of ncAAs has grown to over 250, offering a wide array of functionalities for advanced biochemical studies and the generation of protein-based polymers with novel functions. frontiersin.org
Role of Orthogonal Protecting Groups in Peptide Synthesis and Bioconjugation
The synthesis of peptides, especially those containing reactive or multiple functional amino acids, requires a sophisticated strategy to ensure the correct sequence is assembled. This is achieved through the use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions. springernature.com An ideal protecting group can be easily introduced, is stable during the coupling reactions, and can be removed under specific conditions without affecting other parts of the molecule. biosynth.com
In this context, orthogonality is a critical concept. fiveable.me Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions. fiveable.menih.gov This allows for the selective deprotection of one functional group while others remain protected, granting precise control over the synthetic process. fiveable.me A widely used orthogonal strategy in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) method. biosynth.comnih.gov The Fmoc group, which protects the α-amino group of the amino acid, is base-labile (cleaved by a base like piperidine), while the t-butyl-based side-chain protecting groups are acid-labile (cleaved by an acid like trifluoroacetic acid). This orthogonality is fundamental to the stepwise, controlled assembly of the peptide chain on a solid support. wikipedia.orgnih.gov
Overview of Alkyne-Functionalized Amino Acids as Bioorthogonal Handles
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A cornerstone of this field is "click chemistry," a concept introduced by K. Barry Sharpless, which describes reactions that are rapid, high-yielding, and selective. chemistryviews.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov
This reaction involves the coupling of a terminal alkyne and an azide (B81097) to form a stable triazole ring. chemistryviews.orgresearchgate.net Because terminal alkyne and azide groups are virtually absent from biological systems, they serve as perfect bioorthogonal handles. Alkyne-functionalized amino acids can be incorporated into peptides and proteins using standard synthesis methods like SPPS. iris-biotech.de Once incorporated, the alkyne group provides a specific site for subsequent modification. This allows for the attachment of various molecules, such as fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) chains to improve solubility, or cytotoxic drugs for targeted delivery, through a highly efficient and specific click reaction. umich.educhemimpex.com This has made alkyne-functionalized amino acids invaluable tools in bioconjugation, drug development, and the study of biological processes. umich.edubiorxiv.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)hex-5-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-7-18(22)19(20(23)24)21(25)26-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-19H,7,12,22H2,(H,23,24)/t18?,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHDGHPWUHCBEJ-GGYWPGCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC([C@@H](C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc S 3 Amino 5 Hexynoicacid and Its Derivatives
Stereoselective Synthesis Strategies for (S)-3-Amino-5-hexynoic acid
The synthesis of the chiral β-amino acid, (S)-3-Amino-5-hexynoic acid, is the foundational challenge that requires precise control of stereochemistry. The two primary approaches to achieve the desired (S)-enantiomer involve the use of chiral auxiliaries to direct transformations and the application of enantioselective catalysis.
Chiral Auxiliaries and Asymmetric Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. After the desired stereoselective transformation, the auxiliary is removed. Several types of chiral auxiliaries have proven effective in the asymmetric synthesis of β-amino acids. acs.orgresearchgate.net For instance, auxiliaries like Evans' oxazolidinones and Oppolzer's sultams are widely used, although their cost or the stability of their enolates can be limiting factors for large-scale synthesis. acs.org Pseudoephedrine has emerged as an effective and inexpensive chiral auxiliary for preparing α-substituted β-amino acids in bulk quantities. acs.org
A common strategy for synthesizing β-amino acids is the addition of chiral enolates to electrophilic nitrogen sources like nitrones. oup.com The choice of metal counterion (e.g., boron or titanium(IV)) in the enolate can even lead to a reversal of diastereoselectivity, offering flexibility in the synthetic design. oup.com
A specific and effective route to (S)-3-Amino-5-hexynoic acid begins with a molecule from the chiral pool, (S)-serine. In this multi-step synthesis, (S)-serine is first converted into a β-lactam intermediate. This intermediate then undergoes a ring-opening reaction with a propargyl Grignard reagent, which introduces the required hexynoic acid backbone. The final step is hydrolysis to yield the target (S)-3-Amino-5-hexynoic acid. Another reported asymmetric synthesis starts from (S)-glutamic acid, where the key step involves the conversion of an aldehyde to a terminal alkyne. researchgate.net
Table 1: Comparison of Chiral Auxiliary Strategies for β-Amino Acid Synthesis
| Chiral Auxiliary | Typical Application | Advantages | Disadvantages |
| Evans' Oxazolidinone | Asymmetric alkylation, aldol, and conjugate addition reactions | High diastereoselectivity, well-established | Prohibitively expensive for large-scale synthesis acs.org |
| Oppolzer's Sultam | Asymmetric alkylation and conjugate addition reactions | High diastereoselectivity, crystalline derivatives aid purification | Enolate can be unstable at temperatures above -45 °C acs.org |
| Pseudoephedrine | Asymmetric alkylation of β-amino amides | Inexpensive, efficient for bulk quantities, auxiliary is recyclable acs.org | Requires additional steps for coupling and removal |
| Hexahydrobenzoxazolidinones | Asymmetric synthesis of β²-amino acids | Provides access to both enantiomers of the target molecule researchgate.net | Multi-step synthesis of the auxiliary itself |
Enantioselective Catalysis in β-Amino Acid Synthesis
Enantioselective catalysis offers a more modern and atom-economical alternative to stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
Several catalytic systems have been developed for the synthesis of chiral β-amino acids. hilarispublisher.com Copper (Cu) and Rhodium (Rh) complexes with chiral phosphine (B1218219) ligands are effective for the asymmetric hydrogenation of (Z)-enamines to produce β-amino acids with high yield and enantioselectivity. hilarispublisher.com More recently, copper-catalyzed hydroamination has been shown to be a powerful method. For example, a CuH-catalyzed protocol enables the enantioselective hydroamination of α,β-unsaturated carbonyl compounds to produce β-amino acid derivatives on a gram scale with low catalyst loading. nih.gov Catalytic asymmetric aza-Michael additions are also a highly convenient route for constructing chiral β-amino acid frameworks. chinesechemsoc.org
Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also made significant contributions. Chiral thiourea (B124793) derivatives can catalyze the highly enantioselective addition of silyl (B83357) ketene (B1206846) acetals to N-Boc-aldimines, yielding β-amino esters with up to 98% enantiomeric excess. acs.org Similarly, chiral amidine-based catalysts can facilitate the asymmetric cyclocondensation between fluoroacetic acid and N-sulfonyl aldimines to produce α-fluoro-β-lactams, which are versatile precursors to α-fluoro-β-amino acid derivatives. wustl.edu
Integration of Fmoc Protection in Hexynoic Acid Precursors
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial protecting group for the amine functionality in peptide synthesis. Its key advantage is its stability under acidic conditions and its lability to basic conditions, which allows for orthogonal protection strategies with acid-labile groups like Boc. scielo.br
The introduction of the Fmoc group onto the (S)-3-Amino-5-hexynoic acid precursor is a standard procedure. The reaction is typically carried out by treating the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl). The reaction using Fmoc-OSu is often preferred as it is easier to control and generates fewer side products.
The general procedure involves dissolving the amino acid in an aqueous basic solution, commonly using sodium carbonate or sodium bicarbonate, and then adding the Fmoc-OSu reagent. The reaction mixture is stirred, allowing the Fmoc group to attach to the nitrogen atom of the amino acid. After the reaction is complete, the mixture is acidified, and the desired Fmoc-(S)-3-Amino-5-hexynoic acid product is extracted using an organic solvent.
Optimization of Reaction Conditions for Scalable Synthesis
Transitioning a synthetic route from a laboratory scale to a larger, industrial scale requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For Fmoc-(S)-3-Amino-5-hexynoic acid, this involves considerations from the choice of starting materials to the final purification steps.
The selection of the stereoselective synthesis strategy is critical. While methods using expensive reagents like Evans' auxiliaries may provide excellent results on a small scale, they are often not economically viable for bulk production. acs.org In contrast, strategies employing inexpensive chiral auxiliaries like pseudoephedrine or catalytic approaches are more amenable to scale-up. acs.orgnih.gov A scalable synthesis of a complex Fmoc-protected amino acid, for example, prioritized a nickel-mediated glycosylation that avoided the use of potentially hazardous C(2)-azido donors. nih.gov Similarly, in the synthesis of Fmoc-protected azido (B1232118) amino acids, a key consideration for gram-scale synthesis was replacing a potentially explosive diazo-transfer reagent with a safer alternative and starting from readily available amino acids. cam.ac.uk
Reaction parameters such as solvent choice, temperature, and concentration must be optimized. For the Fmoc protection step, using aqueous media can be a "greener" and milder alternative to purely organic solvents. rsc.org For purification, methods that avoid tedious and costly column chromatography are preferred for large-scale work. An extractive workup, where the product is moved between aqueous and organic phases to remove impurities, followed by crystallization, is a common and scalable purification technique for Fmoc-amino acids. scispace.com
Purification and Characterization Methodologies Post-Synthesis
After synthesis, rigorous purification and characterization are essential to ensure the final product meets the high-purity standards required for applications like solid-phase peptide synthesis (SPPS). Impurities in the Fmoc-amino acid can lead to the formation of deletion sequences or other side products during peptide assembly. ajpamc.com
Initial purification of the crude product can often be achieved through extraction and recrystallization. For larger scale syntheses of Fmoc-amino acids, an effective method involves dissolving the crude product in an aqueous sodium carbonate solution, washing with an organic solvent like diethyl ether to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the pure product, which is subsequently extracted. scispace.com Recrystallization from a suitable solvent, such as toluene, can further enhance purity. ajpamc.com
Advanced Chromatographic Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of Fmoc-(S)-3-Amino-5-hexynoic acid. The strong UV absorbance of the fluorenyl ring of the Fmoc group makes UV detection highly sensitive. teledyneisco.com
Table 2: Typical HPLC Parameters for Fmoc-Amino Acid Analysis
| Parameter | Description |
| Column | Reversed-phase C18 (octadecylsilane) scispace.comteledyneisco.comgoogle.com |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid scispace.comgoogle.com |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid scispace.comgoogle.com |
| Elution | Gradient elution (e.g., 5% to 95% Acetonitrile) scispace.com |
| Flow Rate | Typically 1.0 mL/min for analytical scale google.com |
| Detection | UV absorbance, commonly at 220 nm, 254 nm, or 280 nm teledyneisco.comgoogle.com |
A standard method involves reversed-phase HPLC (RP-HPLC) on a C18 column. teledyneisco.com A gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid, is used to separate the product from any remaining starting materials or byproducts. scispace.comgoogle.com
To confirm the enantiomeric purity of the core amino acid, chiral HPLC is employed. This technique uses a chiral stationary phase, such as one based on cellulose, that can differentiate between the (S) and (R) enantiomers, ensuring the high optical purity of the final product. For preparative purification, automated preparative HPLC systems can be used to isolate the target compound from impurities with high resolution. teledyneisco.com
Incorporation of Fmoc S 3 Amino 5 Hexynoicacid into Peptidic Architectures
Solid-Phase Peptide Synthesis (SPPS) Compatibility
The Fmoc/tBu strategy is the most prevalent method for solid-phase peptide synthesis (SPPS) due to its milder reaction conditions compared to the Boc/Bzl approach. altabioscience.combeilstein-journals.org Fmoc-(S)-3-Amino-5-hexynoicacid is fully compatible with standard Fmoc-based SPPS protocols. nih.gov The synthesis cycle involves the iterative deprotection of the Nα-Fmoc group, typically with piperidine (B6355638), followed by the coupling of the next Fmoc-protected amino acid. peptide.combachem.com
Coupling Reagent Selection and Efficiency Studies
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions during the incorporation of any amino acid, including this compound. A variety of coupling reagents are available, each with its own advantages and disadvantages.
Commonly used coupling reagents in Fmoc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. chempep.commdpi.com However, phosphonium (B103445) and aminium/uronium salt-based reagents have gained popularity due to their higher reactivity and reduced risk of side reactions. sigmaaldrich.com
Table 1: Common Coupling Reagents for Fmoc-SPPS
| Reagent Class | Examples | Activating Species | Notes |
| Carbodiimides | DCC, DIC | O-acylisourea | Often used with HOBt or OxymaPure® to form more reactive esters and minimize racemization. chempep.comsigmaaldrich.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Acylphosphonium salt | Highly efficient, particularly for sterically hindered couplings. sigmaaldrich.comiris-biotech.de |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | O-acylaminium/uronium ester | Fast reaction times and generally low side reactions. HATU is particularly effective due to the anchimeric assistance of the pyridine (B92270) nitrogen. sigmaaldrich.comnih.gov |
For the incorporation of this compound, standard high-efficiency coupling reagents such as HBTU/HOBt or HATU are typically employed. nih.gov The selection of the optimal coupling reagent may depend on the specific peptide sequence and the position of the alkyne-containing residue. For difficult couplings, more potent reagents like HATU or the use of Fmoc-amino acid fluorides may be necessary to ensure complete reaction. chempep.com
Minimization of Side Reactions during Incorporation
Several side reactions can occur during SPPS, potentially leading to impurities in the final peptide product. While the alkyne group of this compound is generally stable under standard SPPS conditions, other common side reactions associated with Fmoc chemistry should be considered.
Racemization: Although Nα-urethane protected amino acids are less prone to racemization, it can still occur with certain coupling conditions, particularly with the use of excess base. chempep.com The use of additives like HOBt or OxymaPure helps to minimize this risk.
Diketopiperazine Formation: This can occur at the dipeptide stage, especially when proline or glycine (B1666218) are the C-terminal residues, leading to cleavage of the peptide from the resin. iris-biotech.de
Aspartimide Formation: For sequences containing aspartic acid, base-catalyzed aspartimide formation is a significant side reaction that can lead to chain branching and epimerization. nih.gov Using protecting groups like 3-methyl-3-pentyl (Mpe) for the aspartic acid side chain can mitigate this issue. nih.gov
Incomplete Deprotection or Coupling: Incomplete removal of the Fmoc group or incomplete coupling of the subsequent amino acid can lead to deletion sequences. iris-biotech.de Monitoring the deprotection and coupling steps using methods like the Kaiser test can help to ensure complete reactions. iris-biotech.de
The purity of the this compound building block itself is also crucial. Impurities in the starting material, such as free amino acids or β-alanyl derivatives, can lead to the insertion of incorrect amino acids or double insertions. sigmaaldrich.com
On-Resin vs. Solution-Phase Incorporations
The incorporation of this compound can be performed either on the solid support (on-resin) or in solution before attachment to the resin.
On-Resin Incorporation: This is the standard approach in SPPS. The amino acid is coupled to the growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com This method simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing. bachem.com The vast majority of peptide syntheses utilizing this compound would employ this on-resin strategy.
Solution-Phase Incorporation: While less common for the incorporation of a single amino acid into a longer peptide, solution-phase synthesis can be advantageous in specific scenarios, such as the synthesis of short peptide fragments or when dealing with particularly difficult sequences that may benefit from purification of intermediates. ekb.eg However, the purification of intermediates in solution-phase synthesis can be more complex than the simple washing steps of SPPS. google.com
Table 2: Comparison of On-Resin and Solution-Phase Incorporation
| Feature | On-Resin Incorporation | Solution-Phase Incorporation |
| Methodology | Stepwise addition of amino acids to a peptide chain attached to a solid support. bachem.com | Synthesis of peptide fragments in solution, followed by purification and subsequent coupling. ekb.eg |
| Purification | Simplified purification by filtration and washing to remove excess reagents and by-products. bachem.com | Requires purification of intermediates after each step, often by chromatography or crystallization. google.com |
| Scalability | Well-suited for both small-scale and large-scale synthesis. bachem.com | Can be challenging to scale up due to purification requirements. |
| Automation | Readily automated. beilstein-journals.org | More difficult to automate. |
Solution-Phase Peptide Synthesis Approaches
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPS) remains a viable and sometimes necessary alternative. nih.govekb.eg In SolPS, the peptide is synthesized in a homogeneous solution, and intermediates are isolated and purified after each coupling and deprotection step. ekb.eg
The incorporation of this compound in a solution-phase strategy would follow the general principles of this method. The Nα-Fmoc group would be used for temporary protection of the amino group, and a suitable protecting group would be required for the C-terminal carboxyl group of the initial amino acid or peptide fragment. ekb.eg Coupling would be achieved using standard coupling reagents, and deprotection of the Fmoc group would be carried out using a base like piperidine. ekb.eg A key challenge in SolPS is the removal of by-products, such as the dibenzofulvene-piperidine adduct formed during Fmoc deprotection, which can be difficult to separate from the desired peptide. google.com
Strategies for Constructing Linear Peptides with Site-Specific Alkyne Moieties
The primary reason for incorporating this compound is to introduce a site-specific alkyne functionality into a linear peptide chain. This is readily achieved using standard Fmoc-SPPS. The position of the alkyne can be precisely controlled by introducing the this compound at the desired cycle of the synthesis. nih.gov
For example, to synthesize a peptide with an internal alkyne, the synthesis would proceed normally until the desired position is reached. At that point, this compound would be coupled to the N-terminus of the resin-bound peptide. Following its successful incorporation, the Fmoc group is removed, and the synthesis continues with the addition of the subsequent amino acids until the full-length linear peptide is assembled. peptide.com The terminal alkyne is stable to the conditions of Fmoc-SPPS and the final cleavage from the resin with trifluoroacetic acid (TFA). nih.gov
Fabrication of Branched and Cyclic Peptides via Strategic Incorporation
The alkyne handle of this compound opens up possibilities for creating more complex peptide architectures, such as branched and cyclic peptides.
Branched Peptides: Branched peptides can be constructed by utilizing an amino acid with an orthogonal protecting group on its side chain, such as Fmoc-Lys(Dde)-OH. sigmaaldrich.com The Dde group is stable to the piperidine used for Fmoc removal but can be selectively cleaved with hydrazine. sigmaaldrich.com After assembling the main peptide chain, the Dde group can be removed to expose the lysine (B10760008) side-chain amine. A peptide containing this compound can then be synthesized on this newly available amine, creating a branched structure. The alkyne can then be further functionalized.
Cyclic Peptides: The synthesis of cyclic peptides often involves on-resin or solution-phase cyclization strategies. sci-hub.semdpi.com To create a cyclic peptide incorporating this compound, one could envision a strategy where a linear precursor containing this amino acid is first synthesized on the resin. Then, using orthogonal protecting groups on the side chains of two other amino acids (e.g., an acid-labile group on an aspartic or glutamic acid and a base-labile group on a lysine or ornithine), a lactam bridge can be formed on the resin to cyclize the peptide. sci-hub.se Alternatively, the alkyne functionality itself can be used in a cyclization reaction, such as an intramolecular azide-alkyne cycloaddition, to form a triazole-containing cyclic peptide.
The ability to incorporate this compound into peptides using well-established synthetic methodologies provides a straightforward route to alkyne-functionalized peptides. These peptides are valuable tools for a wide range of applications in chemical biology, drug discovery, and materials science, owing to the versatility of the alkyne group for post-synthetic modification.
Applications in Advanced Bioconjugation and Chemical Ligation
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-(S)-3-Amino-5-hexynoic acid
The CuAAC reaction is a cornerstone of bioconjugation, forming a stable 1,4-disubstituted triazole linkage between an alkyne and an azide (B81097). When a peptide incorporates Fmoc-(S)-3-Amino-5-hexynoic acid, its terminal alkyne becomes a site-specific point for attaching other molecules, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains.
The mechanism of CuAAC is understood to be a stepwise process involving a copper(I) acetylide intermediate. mdpi.com For peptidic substrates containing a terminal alkyne, such as that from Fmoc-(S)-3-Amino-5-hexynoic acid, the reaction kinetics can be influenced by the local chemical environment. Studies on analogous systems demonstrate that the reaction generally follows pseudo-first-order kinetics when one reactant is in excess. nih.gov The rate of the reaction is also dependent on the copper concentration, with most ligand-assisted systems showing a second-order dependence on copper. mdpi.com
The structure of the peptide itself can influence the reaction rate. For instance, the proximity of the alkyne to an amide group has been suggested to enhance the kinetics of the CuAAC reaction. nih.gov Conversely, bulky neighboring groups or certain amino acid residues like serine and histidine might interact with the copper catalyst, potentially slowing the reaction or leading to side products. nih.govacs.org Mechanistic studies using density functional theory (DFT) have supported a stepwise mechanism and helped to explain the high regioselectivity of the reaction. mdpi.com More recent investigations have also highlighted the role of binuclear copper complexes in the catalytic cycle, particularly when using different copper sources and alkyne substrates. acs.org
Achieving high yields in the CuAAC labeling of peptides requires careful optimization of several reaction parameters. The choice of copper source, reducing agent, solvent, and temperature all play crucial roles. nih.gov
Copper Source and Reducing Agent : Commonly, copper(II) sulfate (B86663) (CuSO₄) is used in conjunction with a reducing agent like sodium ascorbate (B8700270) (NaAsc) to generate the active Cu(I) species in situ. nih.gov The relative concentrations of these reagents are critical; increasing the equivalents of CuSO₄ and NaAsc has been shown to improve yields for less reactive peptidic substrates. nih.gov Alternatively, using a Cu(I) source directly, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), can be effective, sometimes eliminating the need for a separate reducing agent. nih.govrsc.org
Solvent : The reaction can be performed in a variety of solvents, including organic solvents like dimethylformamide (DMF) and aqueous buffers. nih.govnih.gov For solid-phase reactions, polar aprotic solvents such as DMF or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can disrupt internal hydrogen bonding within the peptide, which might otherwise hinder the reaction. rsc.org For biological applications, aqueous solvent systems are necessary. beilstein-journals.org
Temperature and pH : CuAAC reactions are typically run at room temperature, but gentle heating (e.g., 40-55 °C) can be used to accelerate the reaction, particularly for radiolabeling applications where reaction time is critical. acs.orgmdpi.com The pH of the reaction medium can also be a factor, with reactions often performing well in a wide pH range. nih.gov
| Peptide Substrate | Copper Source (eq.) | Reducing Agent (eq.) | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Azido-peptide + Alkyne-peptide | CuSO₄ (4) | NaAsc (4.4) | Water (pH 5.0) | RT | >98% | nih.gov |
| Azido-peptide + Alkyne-peptide | Copper wire | None | DMF | 50 °C | 100% | nih.gov |
| On-resin cyclization | CuI (1.5) | None | DMF | RT | ~89% | rsc.org |
| ¹⁸F-labeling of Azido-peptide | CuSO₄·5H₂O (30) | NaAsc | H₂O/DMF | 55 °C | Good | mdpi.com |
Copper-chelating ligands are frequently added to CuAAC reactions to stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate. mdpi.combeilstein-journals.org The choice of ligand can have a profound impact on the efficiency and outcome of the conjugation.
Tris(benzyltriazolylmethyl)amine (TBTA) was one of the first and most widely used ligands, known to significantly enhance reaction efficiency, although its poor water solubility can be a limitation. mdpi.comnih.gov Water-soluble ligands have since been developed to overcome this issue for biological applications. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a popular choice for aqueous systems. researchgate.net Other N-donor ligands, such as those based on bipyridine, phenanthroline, and benzimidazole, have also been shown to accelerate CuAAC reactions. beilstein-journals.org
Interestingly, the reaction product itself—the triazole—can act as a ligand and auto-catalyze the reaction. beilstein-journals.org Some studies have explored the use of piperidine (B6355638) as a ligand, which was found to be critical for promoting the efficient cyclization of peptides on a solid support by forming copper-ligand clusters. nih.govrsc.org In some cases, phosphine-based ligands like triphenylphosphine (B44618) have been used, which can also serve as a reducing agent. mdpi.combeilstein-journals.org
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is an alternative to CuAAC that circumvents the need for a copper catalyst, thereby avoiding concerns about cellular toxicity. magtech.com.cn This makes it particularly well-suited for live-cell imaging and in vivo applications. The reaction relies on the use of a strained cycloalkyne, which reacts rapidly with an azide. While Fmoc-(S)-3-Amino-5-hexynoic acid itself contains a linear alkyne, peptides functionalized with this amino acid can be reacted with molecules that carry a strained cycloalkyne. However, the more common approach is to incorporate an azide-functionalized amino acid into the peptide and react it with a strained alkyne. For the purpose of this article, we will consider the reaction of an azide-containing peptide with a strained alkyne, as the principles of cycloalkyne design and kinetics are central to SPAAC.
The driving force for SPAAC is the relief of ring strain in the cycloalkyne upon reaction with an azide. magtech.com.cn The key challenge in designing cycloalkynes is to strike a balance between high reactivity (achieved through high strain) and sufficient stability to avoid decomposition under physiological conditions. rsc.orgunm.edu
Cyclooctynes are the most common scaffold for SPAAC because their triple bond angle (~155-160°) deviates significantly from the ideal 180° of a linear alkyne, yet they are generally stable enough to be isolated and used in bioconjugation. rsc.org Several strategies are employed to fine-tune the reactivity and stability:
Ring Fusion : Fusing aromatic rings to the cyclooctyne (B158145) core, as in dibenzocyclooctynes (DIBO, DBCO, ADIBO), increases strain and thus reactivity. nih.govd-nb.info
Propargylic Substitution : Introducing electron-withdrawing groups, such as fluorine atoms, at the propargylic positions (e.g., DIFO, MOFO) can enhance reactivity. rsc.org
Heteroatom Incorporation : Placing heteroatoms within the ring can modulate stability and reactivity. unm.edu
Fused Rings : Creating bicyclo[6.1.0]nonyne (BCN) introduces additional strain through a fused cyclopropane (B1198618) ring, leading to high reactivity. d-nb.info
The ultimate goal is to design a cycloalkyne that reacts quickly at low, biocompatible concentrations but is stable enough to be handled and stored. unm.eduacs.org
The kinetics of SPAAC are typically described by second-order rate constants, which vary significantly depending on the structure of the cycloalkyne. Faster reaction rates are highly desirable for biological labeling, as they allow for the use of lower concentrations of reagents, minimizing potential off-target effects.
Extensive research has been dedicated to quantifying and comparing the reaction rates of different cyclooctynes with a standard azide, such as benzyl (B1604629) azide. These studies have revealed a wide range of reactivities. For example, simple cyclooctyne (OCT) is relatively slow, while bicyclononyne (BCN) and various dibenzocyclooctynes (DIBO, ADIBO) are significantly faster. acs.orgnih.gov Some of the fastest reported cycloalkynes, such as those with optimized electronic and steric properties, can achieve rate constants several orders of magnitude higher than the first-generation reagents. rsc.org
The choice of azide can also influence the reaction rate, although this effect is generally less pronounced than the choice of cycloalkyne. nih.gov For instance, the reactivity of tertiary azides can be significantly lower with sterically hindered cyclooctynes like ADIBO compared to less demanding ones like BCN. d-nb.inforesearchgate.net
| Cycloalkyne | Reactant Azide | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |
|---|---|---|---|---|
| [9+1]CPP | Benzyl azide | 2.2 x 10⁻³ | DMSO-d₆ | nih.gov |
| [11+1]CPP | Benzyl azide | 4.5 x 10⁻⁴ | DMSO-d₆ | nih.gov |
| PYRROC | Benzyl azide | 0.060 | CD₃CN | rsc.org |
| BCN | Primary Azide (1) | 0.29 | CDCl₃ | d-nb.info |
| ADIBO | Primary Azide (1) | 0.96 | CDCl₃ | d-nb.info |
| ADIBO | Tertiary Azide (6) | 0.00016 | CDCl₃ | researchgate.net |
| DIBOT | Benzyl azide | 30 | Acetonitrile (B52724) | uga.edu |
| BODIPY-FL-PYRROC | 3-azido-7-hydroxycoumarin | 903 | PBS | rsc.org |
Compound Names
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| Fmoc-(S)-3-Amino-5-hexynoic acid | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid |
| CuAAC | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition |
| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition |
| SPPS | Solid-Phase Peptide Synthesis |
| PEG | Polyethylene glycol |
| CuSO₄ | Copper(II) sulfate |
| NaAsc | Sodium ascorbate |
| CuI | Copper(I) iodide |
| CuBr | Copper(I) bromide |
| DMF | Dimethylformamide |
| DMSO | Dimethyl sulfoxide |
| TBTA | Tris(benzyltriazolylmethyl)amine |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine |
| OCT | Cyclooctyne |
| DIBO / DBCO | Dibenzocyclooctyne |
| ADIBO / DIBAC | Aza-dibenzocyclooctyne |
| DIFO | Difluorinated cyclooctyne |
| MOFO | Monofluorinated cyclooctyne |
| BCN | Bicyclo[6.1.0]nonyne |
| PYRROC | Pyrrolidinofused cyclooctyne |
| DIBOT | Dibenzocyclooctyne-triazole |
| [n+1]CPP | [n+1]Cycloparaphenylene (alkyne-containing) |
Other Bioorthogonal Ligation Chemistries Utilizing the Alkyne Functionality
The terminal alkyne group of (S)-3-Amino-5-hexynoic acid is a key substrate for one of the most prominent bioorthogonal reactions: the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction, often catalyzed by copper(I), is highly efficient and chemoselective, proceeding under mild, aqueous conditions. researchgate.netacs.org It forms a stable, rigid 1,4-disubstituted triazole ring that links the alkyne-containing peptide to an azide-functionalized molecule. researchgate.netnih.gov The resulting triazole is not only stable to hydrolysis but also mimics the physicochemical properties of a native amide bond, making it an ideal linker in bioconjugates. researchgate.netnih.gov The reaction's reliability and specificity allow for the precise attachment of various functional moieties to peptides and proteins. researchgate.netrsc.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, a strain-promoted version of the reaction was developed. tue.nl This approach utilizes a strained cyclooctyne, whose ring strain serves as the driving force for the reaction with an azide, eliminating the need for a metal catalyst. tue.nl While Fmoc-(S)-3-Amino-5-hexynoic acid provides the terminal alkyne for CuAAC, related strategies can incorporate cyclic alkynes for SPAAC, broadening the scope of bioorthogonal modifications in live cells and organisms. tue.nl
The table below summarizes these key bioorthogonal reactions involving the alkyne functionality.
| Ligation Chemistry | Key Features | Catalyst | Primary Application | Reference |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, high yield, forms stable 1,4-triazole ring. | Copper(I) | Site-specific labeling of biomolecules, material science. | researchgate.nettue.nl |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Bioorthogonal in living systems, fast kinetics. | None (driven by ring strain) | Labeling functionalized glycoproteins in live cells. | tue.nl |
Site-Specific Functionalization of Peptides and Proteins
The ability to introduce unnatural amino acids like Fmoc-(S)-3-Amino-5-hexynoic acid at specific positions within a peptide sequence during SPPS is a cornerstone of modern protein chemistry. nih.govrsc.org This method provides absolute control over the location of the modification, a significant advantage over random labeling techniques that target naturally occurring amino acid residues like lysine (B10760008). nih.gov The Fmoc protecting group is compatible with standard SPPS protocols, allowing for the sequential addition of amino acids to a growing chain anchored on a solid resin. rsc.orgresearchgate.net Once the desired sequence is assembled, the alkyne handle, incorporated via Fmoc-(S)-3-Amino-5-hexynoic acid, is available for post-synthetic modification. researchgate.net
This site-specificity is crucial for studying protein structure-function relationships, tracking proteins within cells, and creating highly defined therapeutic and diagnostic agents. nih.gov
Creation of Bioconjugates for Imaging and Detection
The alkyne handle introduced by Fmoc-(S)-3-Amino-5-hexynoic acid is widely exploited to attach reporter molecules for imaging and detection purposes. Through CuAAC, peptides and proteins can be covalently linked to a variety of azide-containing probes.
Examples of such bioconjugates include:
Fluorescent Labeling: Azide-modified fluorophores, such as rhodamine, can be "clicked" onto alkyne-bearing peptides, allowing for visualization by light microscopy. researchgate.net
Affinity Tagging: Conjugation with biotin-azide allows for detection and purification using streptavidin-based assays. This has been demonstrated by linking biotin (B1667282) to peptides containing alkyne groups, which can then be visualized with streptavidin-nanogold particles under electron microscopy. researchgate.net
Radiolabeling for Imaging: For applications in nuclear medicine, such as Positron Emission Tomography (PET), chelating agents like DOTA (dodecane tetraacetic acid) can be incorporated. rsc.org A peptide ligand can be modified with the alkyne, allowing for the attachment of an azide-functionalized DOTA molecule, which can then chelate a radionuclide. rsc.org
The table below details research findings on the creation of bioconjugates for imaging and detection.
| Reporter Molecule | Conjugation Method | Application | Research Finding | Reference |
| Rhodamine (fluorophore) | CuAAC | Fluorescence Microscopy | Successful conjugation to alkyne-modified peptide fibers demonstrated visualization via light microscopy. | researchgate.net |
| Biotin | CuAAC | Affinity Labeling / Electron Microscopy | Conjugation of biotin followed by binding to streptavidin-nanogold particles enabled visualization of peptide fibers. | researchgate.net |
| DOTA (chelator) | CuAAC | PET Imaging | A DOTA-containing conjugate of a neurotensin (B549771) ligand was developed for cancer imaging, with binding affinity restored by a spacer. | rsc.org |
Development of Modified Peptidic Ligands and Probes
Site-specific modification using Fmoc-(S)-3-Amino-5-hexynoic acid is also critical for developing sophisticated peptidic ligands and activity-based probes (ABPs). These tools are designed to interact with specific biological targets like receptors or enzymes.
Modified Peptidic Ligands: Peptides are important ligands for various receptors, including G protein-coupled receptors (GPCRs). meduniwien.ac.at However, native peptides can suffer from poor stability. google.com By incorporating alkyne-containing amino acids, these ligands can be modified to enhance their properties or to attach other functional units. For instance, peptide-based ligands for the neurotensin receptor (NTR1), which is overexpressed in some cancers, have been developed with chelators for imaging. rsc.org
Activity-Based Probes (ABPs): ABPs are powerful tools for functional proteomics, designed to label active enzymes within complex biological samples. nih.gov A notable example is the synthesis of bestatin-based ABPs to profile metallo-aminopeptidases. nih.gov In this work, a bestatin (B1682670) analogue was synthesized on a solid phase and equipped with an alkyne handle via the coupling of hexynoic acid. This alkyne probe could then be labeled with a reporter tag, such as biotin-azide, using click chemistry after reacting with its target enzyme. This demonstrates the utility of the alkyne group for creating versatile probes for enzyme profiling. nih.gov
Role in Chemical Biology and Pharmaceutical Research
Development of Peptidomimetics with Enhanced Properties
The therapeutic potential of many natural peptides is often limited by their poor stability in the body, particularly their susceptibility to degradation by enzymes called proteases. Fmoc-(S)-3-Amino-5-hexynoic acid is a key building block in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced characteristics.
Design Principles for Improved Proteolytic Resistance
A primary goal in designing peptidomimetics is to improve their resistance to proteolytic enzymes. The incorporation of unnatural amino acids like Fmoc-(S)-3-Amino-5-hexynoic acid is a core strategy to achieve this.
Steric Hindrance and Altered Recognition: Natural proteases recognize specific amino acid sequences. Introducing a non-natural β-amino acid structure, such as that in (S)-3-Amino-5-hexynoic acid, into a peptide backbone disrupts these recognition sites. This alteration makes the peptide a poor substrate for proteases, thereby increasing its half-life in a biological environment. nih.govresearchgate.net
Amide Bond Surrogates: The terminal alkyne group of the amino acid provides a powerful tool for further modification. Through the Nobel Prize-winning copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," the alkyne can react with an azide (B81097) to form a stable 1,2,3-triazole ring. researchgate.net This triazole moiety can serve as a surrogate for the native peptide (amide) bond. Unlike amide bonds, triazole rings are not recognized or cleaved by proteases, significantly enhancing the metabolic stability of the resulting peptidomimetic. researchgate.netnih.gov
| Feature | Standard Peptide | Peptidomimetic with (S)-3-Amino-5-hexynoic Acid |
| Backbone Structure | Composed of α-amino acids | Contains β-amino acid and/or triazole linkages |
| Protease Recognition | High | Low to negligible |
| Metabolic Stability | Low (prone to degradation) | High (resistant to proteolysis) |
| Design Strategy | Natural amino acid sequence | Incorporation of unnatural building blocks; bioorthogonal modification |
Strategies for Modulating Receptor Binding and Selectivity
Beyond stability, achieving high binding affinity and selectivity for a specific biological target, such as a G-protein coupled receptor (GPCR), is crucial for developing effective therapeutics. unibo.it Fmoc-(S)-3-Amino-5-hexynoic acid facilitates the synthesis of conformationally constrained peptides, which can lead to improved receptor interaction profiles.
The alkyne handle allows for the creation of macrocyclic, or ring-shaped, peptidomimetics. google.com By introducing both an alkyne-containing amino acid (like Fmoc-(S)-3-Amino-5-hexynoic acid) and an azide-containing amino acid into a peptide chain, an intramolecular "click" reaction can be used to form a stable, triazole-based bridge. unifi.it This cyclization strategy imparts a rigid conformational constraint on the peptide. This defined three-dimensional shape can lock the peptidomimetic into an active conformation that fits precisely into the binding pocket of a target receptor, thereby enhancing its binding affinity and selectivity over other receptors. meduniwien.ac.at
Functional Probes for Interrogating Biological Systems
The terminal alkyne in Fmoc-(S)-3-Amino-5-hexynoic acid serves as a bioorthogonal "handle." researchgate.net This means it does not react with most functional groups found in a cell, but it can be specifically targeted with a complementary azide-bearing molecule through click chemistry. acs.org This two-step labeling strategy allows researchers to build sophisticated functional probes to investigate and manipulate biological processes with high precision.
Investigation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to nearly all cellular functions, but many are weak and transient, making them difficult to study. Chemical probes incorporating Fmoc-(S)-3-Amino-5-hexynoic acid can be used to capture and identify these fleeting interactions. researchgate.netrsc.org
The general strategy involves synthesizing a peptide known to bind to a specific protein of interest and incorporating (S)-3-Amino-5-hexynoic acid into its sequence. This "bait" peptide is introduced into cells or cell lysates. After it binds to its "prey" protein, the alkyne handle is used to click-on a reporter tag, such as biotin (B1667282). The entire protein-protein complex can then be fished out of the complex cellular mixture using streptavidin beads (which bind tightly to biotin) and identified using techniques like mass spectrometry. frontiersin.org More advanced probes are bifunctional, containing both an alkyne handle and a photo-activatable crosslinking group. umich.edunih.gov This allows for the formation of a permanent covalent bond between the bait and prey upon light exposure, followed by enrichment and identification via the alkyne tag. rsc.orgumich.edu
| Probe Component | Function | Example Molecule/Tag |
| Recognition Element | Binds to the target protein | Peptide sequence containing (S)-3-Amino-5-hexynoic acid |
| Bioorthogonal Handle | Allows for specific chemical ligation | Terminal Alkyne |
| Reporter/Affinity Tag | Enables visualization or purification | Azide-Biotin, Azide-Fluorophore |
| Crosslinker (optional) | Covalently traps interacting partners | Photo-activatable group (e.g., diazirine, benzophenone) |
Elucidation of Enzyme Mechanisms
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to study enzyme function directly in their native environment. Fmoc-(S)-3-Amino-5-hexynoic acid is a valuable building block for creating activity-based probes (ABPs) that target specific enzymes. nih.gov
The terminal alkyne itself can act as a reactive group, or "warhead," that forms a covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of certain enzymes like proteases. acs.orgubiqbio.com By incorporating (S)-3-Amino-5-hexynoic acid into a peptide sequence that mimics an enzyme's natural substrate, researchers can design highly selective ABPs. nih.govresearchgate.net These probes only bind to the active form of the enzyme, allowing for the covalent labeling and subsequent identification of active enzymes in a complex proteome. This approach provides critical insights into enzyme function and regulation.
Tracing Cellular Pathways
Understanding the life cycle of biomolecules—where they are synthesized, where they travel in the cell, and when they are degraded—is a central goal of cell biology. The bioorthogonal handle provided by (S)-3-Amino-5-hexynoic acid enables researchers to tag and track biomolecules in living systems. researchgate.net
In a technique known as bioorthogonal noncanonical amino acid tagging (BONCAT), an alkyne-containing amino acid can be fed to cells and incorporated into newly synthesized proteins by the cell's own machinery. oup.com At specific time points, the cells can be fixed, and a fluorescent dye with an azide group can be "clicked" onto the alkyne-tagged proteins. This allows for the visualization of protein synthesis, localization, and turnover with high spatial and temporal resolution, providing a dynamic picture of cellular pathways. acs.orgoup.com
Precursors for Advanced Materials and Conjugates
Fmoc-(S)-3-Amino-5-hexynoic acid serves as a critical building block in the synthesis of advanced materials and bioconjugates due to its unique bifunctional nature. The fluorenylmethyloxycarbonyl (Fmoc) group promotes self-assembly into ordered nanostructures, while the terminal alkyne provides a reactive handle for covalent modification through "click chemistry." nih.govreading.ac.uk This combination allows for the construction of complex, functional materials with applications in biomedicine and biotechnology. chemimpex.com
The terminal alkyne group is particularly valuable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal ligation reaction. creative-peptides.com This reaction enables the covalent attachment of the peptide to other molecules or surfaces that have been functionalized with an azide group, without interfering with biological processes. nih.gov This has been demonstrated in the development of hyperbranched polymers for vaccine development, where (S)-3-Amino-5-hexynoic acid hydrochloride was incorporated into peptide sequences via solid-phase peptide synthesis (SPPS). The alkyne functionality allows for subsequent modifications, highlighting its utility in creating complex biomaterials.
Furthermore, the Fmoc group itself can drive the self-assembly of amino acids and short peptides into various nanostructures, including nanofibers, which can entangle to form hydrogels. nih.govrsc.orgresearchgate.net While specific studies on hydrogel formation using solely Fmoc-(S)-3-Amino-5-hexynoic acid are not prevalent, the principle is well-established for a range of Fmoc-amino acids. rsc.orgresearchgate.net These hydrogels are of interest for applications in tissue engineering and controlled drug delivery. chemimpex.comchemimpex.com The combination of self-assembly and the potential for chemical conjugation makes this compound a versatile precursor for designing sophisticated materials.
The table below summarizes the key functionalities of Fmoc-(S)-3-Amino-5-hexynoic acid that make it a valuable precursor.
| Feature | Role in Material/Conjugate Synthesis | Relevant Chemistry |
| Fmoc Group | Drives self-assembly into nanostructures (e.g., nanofibers, hydrogels). nih.govrsc.org | Non-covalent interactions (π-π stacking, hydrophobic interactions). nih.govreading.ac.uk |
| Terminal Alkyne | Enables covalent modification and bioconjugation. nih.gov | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). creative-peptides.com |
| Amino Acid Backbone | Provides a scaffold for incorporation into peptide chains. mdpi.com | Solid-Phase Peptide Synthesis (SPPS). mdpi.com |
Computational and Theoretical Studies of Fmoc-(S)-3-Amino-5-hexynoicacid in Biological Contexts
Computational and theoretical methods are increasingly employed to understand the behavior of modified peptides in biological systems. These studies provide insights into conformation, binding interactions, and reactivity at a molecular level, guiding the rational design of novel therapeutics and materials.
MD simulations can model the dynamic behavior of a peptide over time, revealing conformational changes and the stability of secondary structures like α-helices or β-sheets. nih.govbyu.edu The introduction of an alkyne-containing residue can influence these structures and the peptide's interaction with its environment. For accurate simulations of such modified peptides, specialized force field parameters for the unnatural amino acid are required. Research has focused on developing parameters for the CHARMM and CGenFF force fields for small molecules with terminal azido (B1232118) and alkynyl groups, which is a foundational step for simulating proteins modified with these functionalities. byu.edu
Molecular docking studies predict the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. researchgate.netnih.gov For a peptide containing Fmoc-(S)-3-Amino-5-hexynoic acid, docking can help understand how the Fmoc group and the alkyne-bearing side chain interact with the active site or surface of a receptor. Studies on similar protected amino acids have highlighted the importance of hydrogen bonds and π-π stacking interactions in these binding events. nih.gov
The table below outlines the types of insights that can be gained from these computational approaches.
| Computational Method | Information Gained for Fmoc-(S)-3-Amino-5-hexynoic acid Peptides | Key Considerations |
| Molecular Dynamics (MD) Simulations | - Conformational flexibility and stability of the peptide backbone. nih.gov - Influence of the modified residue on secondary structure. nih.gov - Solvation and interaction with the surrounding environment. byu.edu | Requires accurate force field parameters for the unnatural amino acid. byu.edu |
| Molecular Docking | - Prediction of binding modes to target proteins. researchgate.netnih.gov - Identification of key interactions (e.g., hydrogen bonds, π-π stacking). nih.gov - Estimation of binding affinity. researchgate.net | The flexibility of both the peptide and the target protein should be considered. |
Quantum chemical calculations, such as those based on density functional theory (DFT), are used to investigate the electronic structure and reactivity of molecules. etsu.edu For Fmoc-(S)-3-Amino-5-hexynoic acid, these methods can provide a detailed understanding of the reactivity of the terminal alkyne group. researchgate.net This is particularly relevant for its application in click chemistry.
These calculations can determine properties such as the bond energies, charge distribution, and the energies of the frontier molecular orbitals (HOMO and LUMO) of the alkyne. This information helps to predict the alkyne's susceptibility to nucleophilic or electrophilic attack and its reactivity in cycloaddition reactions. researchgate.net For instance, the reactivity of the alkyne in the CuAAC reaction is a key factor for its successful use in bioconjugation. Quantum chemical studies can help to rationalize the reaction mechanisms and predict how the local chemical environment within a peptide might influence the reaction rate and efficiency. nih.gov
Furthermore, computational studies can be used to analyze the spectroscopic properties of the alkyne group. The vibrational frequency of the C≡C triple bond can be calculated and correlated with experimental Raman spectroscopy data, providing a sensitive probe of the local environment within a protein or material. acs.org
Advanced Analytical Techniques for Modified Peptides and Conjugates
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides containing Fmoc-(S)-3-amino-5-hexynoic acid. It is instrumental in both assessing the purity of the final peptide product and for monitoring the progress of the synthesis and subsequent modification reactions.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), often with an ion-pairing agent such as trifluoroacetic acid (TFA). eur.nlunifi.it
Purity Assessment: The purity of a synthetic peptide is a critical parameter, and HPLC provides a quantitative measure of the percentage of the desired full-length product relative to any impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, or byproducts from side reactions. For Fmoc-protected amino acids, including Fmoc-(S)-3-amino-5-hexynoic acid, suppliers often guarantee a high purity of ≥95% or even ≥99% as determined by HPLC. wuxiapptec.comsigmaaldrich.commerckmillipore.com This high initial purity of the building block is crucial for minimizing the impurity profile of the final peptide.
Reaction Monitoring: HPLC is also invaluable for monitoring the efficiency of coupling reactions during solid-phase peptide synthesis (SPPS). For instance, after coupling Fmoc-(S)-3-amino-5-hexynoic acid to the growing peptide chain, a small sample of the resin can be cleaved and analyzed by HPLC to ensure the reaction has gone to completion. universiteitleiden.nl Similarly, the removal of the Fmoc protecting group, a critical step in SPPS, can be monitored. The reaction kinetics of Fmoc removal, typically with a base like piperidine (B6355638), can be followed by observing the disappearance of the Fmoc-peptide peak and the appearance of the deprotected peptide and the dibenzofulvene-piperidine adduct. researchgate.net
| Parameter | Description | Source |
| Stationary Phase | Typically C8 or C18 silica-based columns for reverse-phase chromatography. | eur.nlunifi.it |
| Mobile Phase | A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is common. | eur.nlunifi.it |
| Detection | UV absorbance is typically monitored at 214 nm and 280 nm for the peptide backbone and aromatic residues, respectively. The Fmoc group has a strong absorbance around 265 nm and 301 nm. | researchgate.net |
| Purity Specification | Fmoc-(S)-3-amino-5-hexynoic acid is commercially available with purities of ≥95% to ≥99%. | wuxiapptec.comsigmaaldrich.commerckmillipore.comscisupplies.eu |
Mass Spectrometry for Molecular Mass Confirmation and Sequence Verification
Mass spectrometry (MS) is an essential analytical technique that provides precise information about the molecular weight of a peptide. This allows for the confirmation that the correct amino acids, including Fmoc-(S)-3-amino-5-hexynoic acid, have been incorporated and that any post-synthesis modifications have occurred as expected.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules like peptides. In ESI-MS, a solution of the peptide is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase multiply charged ions of the peptide.
ESI-MS is routinely used to confirm the molecular weight of peptides containing Fmoc-(S)-3-amino-5-hexynoic acid. The resulting spectrum displays a series of peaks, each corresponding to a different charge state of the peptide ion. The molecular weight of the peptide can be deconvoluted from this series of peaks. For example, the expected monoisotopic mass of Fmoc-(S)-3-amino-5-hexynoic acid is approximately 349.13 g/mol . echemi.com When incorporated into a peptide, the mass of the final product should reflect the addition of this residue. ESI-MS can readily detect this mass addition, confirming the successful incorporation. nih.govuniversiteitleiden.nl
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of a molecule. For peptides containing Fmoc-(S)-3-amino-5-hexynoic acid, HRMS can be used to unequivocally confirm the identity of the peptide by matching the experimentally measured mass to the calculated exact mass based on its chemical formula. universiteitleiden.nl This is particularly useful for distinguishing between peptides with very similar nominal masses but different elemental compositions.
| Technique | Application for Fmoc-(S)-3-Amino-5-hexynoic Acid Peptides | Key Information Provided |
| ESI-MS | Confirmation of the molecular weight of the synthesized peptide. | Molecular weight, charge state distribution. nih.govuniversiteitleiden.nl |
| HRMS | Unambiguous confirmation of the elemental composition of the peptide. | Highly accurate molecular mass, elemental formula. universiteitleiden.nl |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
One- and Two-Dimensional NMR Experiments
One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each atom in the molecule. For Fmoc-(S)-3-amino-5-hexynoic acid, the ¹H NMR spectrum would show characteristic signals for the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the aliphatic protons of the hexynoic acid backbone, and the terminal alkyne proton. researchgate.net The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom, including the characteristic signals for the alkyne carbons. nih.gov
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the three-dimensional structure of peptides.
COSY and TOCSY experiments are used to identify the spin systems of individual amino acid residues by revealing scalar coupling networks between protons.
Conformational Analysis of Peptidic Products
The incorporation of a non-canonical amino acid like (S)-3-amino-5-hexynoic acid can have a significant impact on the conformational preferences of a peptide. The rigid alkyne moiety can introduce conformational constraints, potentially leading to more defined secondary structures such as β-turns or helices. ru.nl
NMR-derived distance restraints from NOESY experiments, along with dihedral angle restraints derived from coupling constants, can be used as input for molecular modeling and dynamics simulations to generate a high-resolution 3D structure of the peptide. mdpi.com This allows for a detailed understanding of how the (S)-3-amino-5-hexynoic acid residue influences the peptide's conformation and, consequently, its biological activity. The analysis of the chemical shifts of the amide protons can also provide insights into hydrogen bonding patterns within the peptide, further refining the structural model.
| NMR Experiment | Information Obtained | Relevance to Fmoc-(S)-3-Amino-5-hexynoic Acid Peptides |
| 1D ¹H and ¹³C NMR | Chemical environment of individual atoms. | Confirms the presence of the Fmoc group and the hexynoic acid backbone. researchgate.netnih.gov |
| 2D COSY/TOCSY | Scalar coupling networks within amino acid residues. | Aids in the assignment of proton signals. |
| 2D NOESY | Through-space proton-proton distances. | Provides crucial distance restraints for 3D structure determination. researchgate.net |
Future Directions and Emerging Research Avenues
Innovations in Synthesis Toward Greater Efficiency and Sustainability
The synthesis of specialty amino acids like Fmoc-(S)-3-Amino-5-hexynoic acid is integral to their widespread adoption. Future research is focused on optimizing synthetic routes to enhance yield, purity, and environmental sustainability.
Current solid-phase peptide synthesis (SPPS) heavily relies on organic solvents like N,N-dimethylformamide (DMF). nih.gov A significant push is being made toward developing "green" chemistry protocols. One innovative approach involves the use of water-dispersible nanoparticles of Fmoc-amino acids, which could allow for peptide synthesis to be conducted in aqueous media. nih.gov This method, developed using planetary ball mills to create nanoparticles in the presence of a dispersion agent like PEG, has shown promise in synthesizing peptides like Leu-enkephalinamide with good yield in water, thereby reducing reliance on hazardous solvents. nih.gov
Further innovations aim to improve the efficiency of the synthesis process itself. This includes the development of superior protecting groups that offer better cleavage kinetics and reduce side reactions. nih.gov For example, new sulfonyl-type protecting groups for arginine have been shown to have improved deprotection kinetics compared to the standard Pbf group. nih.gov While not directly applied to Fmoc-(S)-3-Amino-5-hexynoic acid yet, these principles of optimizing protecting groups and coupling reagents are a key area of future research. nih.govmerckmillipore.com The goal is to produce high-purity building blocks essential for the successful synthesis of long and complex peptides. nih.gov
Table 1: Potential Innovations in the Synthesis of Fmoc-Amino Acids
| Innovation | Principle | Potential Advantage for Fmoc-(S)-3-Amino-5-hexynoic acid | Reference |
|---|---|---|---|
| Aqueous-Phase SPPS | Use of water-dispersible Fmoc-amino acid nanoparticles. | Reduces reliance on hazardous organic solvents like DMF, leading to a more sustainable and environmentally friendly synthesis process. | nih.gov |
| Advanced Coupling Reagents | Development of more efficient activating agents (e.g., HATU, HCTU) for amide bond formation. | Increases coupling efficiency and reduces racemization, leading to higher purity of the final peptide containing the alkyne functionality. | merckmillipore.comnih.gov |
| Optimized Protecting Groups | Designing protecting groups with improved cleavage kinetics and fewer side reactions. | Enhances the overall yield and purity of complex peptides incorporating the unnatural amino acid. | nih.gov |
| Reusable Resin Supports | Employing resins like 2-chlorotrityl chloride (2-CTC) as a temporary protecting group for the carboxylic acid. | Allows for the facile synthesis of the Fmoc-amino acid itself and the potential for resin reuse, improving cost-efficiency. | nih.gov |
Expanding the Scope of Bioorthogonal Applications
The terminal alkyne of Fmoc-(S)-3-Amino-5-hexynoic acid is its most powerful feature, making it a prime substrate for bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" chemistry. nih.govresearchgate.net This reaction's high specificity and efficiency allow for the covalent linking of alkyne-modified peptides to azide-containing molecules in complex biological environments without interfering with native biochemical processes. researchgate.net
Future research aims to expand these applications beyond simple labeling. By incorporating this amino acid, peptides can be conjugated to a wide array of molecules, including fluorescent dyes, imaging agents, drug payloads, and nanoparticles. nih.govresearchgate.net An emerging area is the creation of peptide-oligonucleotide conjugates, where the alkyne handle allows for precise ligation to an azide-modified oligonucleotide, creating powerful tools for diagnostics and therapeutics. rsc.org
Furthermore, the development of increasingly complex molecular architectures is being explored. This includes using orthogonal chemistries to create surfaces with multiple, distinct peptides. For instance, a substrate can be functionalized with both azide (B81097) and carboxylate groups, allowing for the sequential and specific immobilization of an alkyne-terminated peptide (via CuAAC) and an amine-terminated peptide (via carbodiimide (B86325) chemistry). nih.gov This enables the creation of multifunctional biomaterials for advanced cell culture and tissue engineering applications. nih.gov
Table 2: Expanding Bioorthogonal Applications
| Application Area | Description | Specific Example | Reference |
|---|---|---|---|
| Multifunctional Surfaces | Using orthogonal reactions (e.g., CuAAC and carbodiimide coupling) to immobilize multiple, different peptides onto a single substrate. | Creating a surface presenting both RGDSP and TYRSRKY peptides to study synergistic effects on stem cell adhesion. | nih.gov |
| Drug Delivery Systems | Conjugating peptides to nanocarriers like graphene oxide for targeted delivery of therapeutics. | Attaching Neuropeptide Y (NPY), modified with an alkyne, to azide-functionalized graphene oxide to enhance its pharmacokinetic profile for CNS applications. | acs.org |
| Activity-Based Probes (ABPs) | Designing probes where the alkyne serves as a handle to "click" on a reporter tag (e.g., biotin (B1667282), fluorophore) after the probe has bound to its target enzyme. | Synthesis of bestatin-based ABPs with an alkyne for "click" chemistry labeling to profile metallo-aminopeptidases in live cells. | nih.gov |
| Peptide Macrocyclization | Replacing unstable disulfide bridges with stable triazole rings formed via intramolecular CuAAC between an azide and an alkyne-containing amino acid. | Synthesis of oxytocin (B344502) analogues with a triazole bridge to improve metabolic stability. | nih.gov |
Integration into Complex Biological Systems and Nanotechnological Constructs
The ability to integrate Fmoc-(S)-3-Amino-5-hexynoic acid into peptides opens the door for their use in increasingly complex environments. A major future direction is the use of these modified peptides to interface with and manipulate biological systems at the molecular level.
One prominent application is in the study of cell-material interactions. By incorporating this amino acid into peptides like Arg-Gly-Asp-Ser-Pro (RGDSP) and immobilizing them on self-assembled monolayers (SAMs), researchers can precisely control the surface density of the peptide. nih.gov This allows for detailed studies on how peptide spacing affects human mesenchymal stem cell (hMSC) adhesion, spreading, and differentiation, providing critical insights for tissue engineering. nih.gov
In nanotechnology, the alkyne group serves as a robust anchor for conjugating peptides to nanostructures. Researchers have successfully attached a Neuropeptide Y (NPY) analogue, functionalized with a hexynoic acid terminus, to azide-modified graphene oxide (GO). acs.org The resulting GO-NPY conjugate demonstrated that while the GO nanocarrier becomes biologically inert, the attached NPY retains its activity but with a prolonged effect. acs.org This highlights the potential of using this amino acid to create sophisticated drug delivery platforms for treating neurological disorders. acs.org
Table 3: Integration into Complex Systems and Nanoconstructs
| System/Construct | Research Goal | Role of Fmoc-(S)-3-Amino-5-hexynoic acid | Key Finding | Reference |
|---|---|---|---|---|
| Self-Assembled Monolayers (SAMs) | To study how peptide surface density affects stem cell behavior. | Incorporated into the RGDSP peptide to allow for controlled immobilization onto an azide-terminated SAM via CuAAC. | The ability to control peptide density on a surface is crucial for directing stem cell adhesion and spreading. | nih.gov |
| Graphene Oxide (GO) Nanoparticles | To develop a drug delivery platform for the central nervous system (CNS). | Its core structure (hexynoic acid) was used to terminate Neuropeptide Y, enabling its conjugation to azide-functionalized GO. | The NPY peptide retained its biological activity with a prolonged effect, demonstrating the potential of GO as a drug delivery vector. | acs.org |
| Live-Cell Imaging | To visualize newly synthesized proteins in situ. | The alkyne group on a non-canonical amino acid (like a derivative of this compound) allows for "clicking" a fluorescent probe for visualization. | Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) allows for the microscopic observation of protein synthesis in neurons. | researchgate.net |
Development of Novel Peptidic Scaffolds and Chemical Tools
The introduction of a rigid alkyne-containing residue like Fmoc-(S)-3-Amino-5-hexynoic acid allows for the design of novel peptide structures with enhanced properties. A key area of development is the creation of "stapled" or macrocyclic peptides.
One powerful strategy involves replacing the chemically labile disulfide bridge found in many bioactive peptides with a stable 1,2,3-triazole ring. nih.gov This is achieved by synthesizing a linear peptide containing both an azide- and an alkyne-bearing amino acid, such as Fmoc-(S)-3-Amino-5-hexynoic acid, and then inducing an intramolecular CuAAC reaction. nih.gov This has been successfully applied to create analogues of oxytocin, a peptide hormone. nih.gov The resulting triazole-bridged peptides exhibit significantly increased metabolic stability compared to the native peptide, a crucial attribute for developing peptide-based therapeutics. nih.govgoogle.com
Beyond structural roles, the compound serves as a versatile chemical tool. Its incorporation into a peptide sequence provides a specific location for modification. This is exploited in the design of activity-based probes (ABPs), which are used to profile enzyme activity. nih.gov A peptide inhibitor can be synthesized with the alkyne amino acid, and after it binds to its target enzyme, a reporter tag (like a fluorophore or biotin) with an azide group can be "clicked" on for detection and analysis. nih.gov This modular approach simplifies the synthesis of complex probes and facilitates the study of enzyme function in complex proteomes. nih.gov
Table 4: Peptidic Scaffolds and Chemical Tools
| Scaffold/Tool | Traditional Approach | Novel Approach with Alkyne Amino Acid | Advantage | Reference |
|---|---|---|---|---|
| Peptide Macrocyclization | Disulfide bridge (e.g., in Oxytocin) formed between two cysteine residues. | Intramolecular CuAAC between an alkyne and an azide-containing amino acid to form a stable 1,2,3-triazole bridge. | Increased metabolic and chemical stability, resistance to reducing environments. | nih.gov |
| Activity-Based Probes (ABPs) | Synthesis of a complete probe with the reporter tag already attached. | Synthesis of a modular probe with an alkyne handle, allowing the reporter tag to be "clicked" on post-synthesis or in situ. | Greater synthetic flexibility and the ability to use the same core probe with different reporter tags. | nih.gov |
| Branched Peptides | Synthesis using lysine (B10760008) residues to create branching points. | The alkyne can serve as a specific conjugation point to attach other peptide chains or molecules, enabling the construction of complex, well-defined branched structures. | Precise control over the location and nature of the attached branches. | researchgate.net |
Advanced Spectroscopic and Microscopic Techniques for Studying Conjugates in situ
A significant challenge in chemical biology is observing molecules in action within their native environment. The unique vibrational properties of the alkyne group in Fmoc-(S)-3-Amino-5-hexynoic acid make it an excellent spectroscopic reporter for such studies.
The carbon-carbon triple bond (C≡C) exhibits a strong, sharp vibrational stretching signal in a region of the Raman spectrum (around 2100-2200 cm⁻¹) that is nearly free of interference from endogenous biomolecules. acs.org This creates a clean spectral window for observation. Consequently, alkyne-containing amino acids serve as powerful site-specific Raman probes. acs.org Researchers have demonstrated that the precise frequency of the alkyne peak is sensitive to its local environment, providing information about solvent polarity and molecular interactions. acs.org This technique has been used to study alkyne-labeled peptides inserted into lipid membranes and proteins in solution. acs.org
In microscopy, the alkyne handle is fundamental to fluorescence-based techniques like FUNCAT (Fluorescent Non-canonical Amino Acid Tagging). researchgate.net By introducing an alkyne-bearing amino acid into proteins during synthesis in live cells, researchers can subsequently attach a bright, azide-containing fluorophore via click chemistry. This allows for the specific visualization of newly synthesized proteins using fluorescence microscopy, enabling the study of processes like neuronal protein synthesis in situ. researchgate.net Future work will likely combine these techniques, for instance, by developing probes for advanced methods like Förster Resonance Energy Transfer (FRET) to study molecular interactions with high spatial and temporal resolution. researchgate.net
Table 5: Advanced Analytical Techniques
| Technique | Principle | Role of the Alkyne Group | Information Gained | Reference |
|---|---|---|---|---|
| Raman Spectroscopy | The alkyne C≡C bond has a unique vibrational frequency in a "silent" region of the biological spectrum. | Serves as a non-perturbative, site-specific vibrational probe. | Information about the local chemical environment (e.g., polarity, hydrogen bonding) of the labeled site in a protein or peptide. | acs.org |
| Fluorescence Microscopy | An alkyne-modified protein is labeled with an azide-fluorophore conjugate via click chemistry. | Acts as a bioorthogonal handle for covalent attachment of a fluorescent dye. | In situ visualization of the location, trafficking, and turnover of newly synthesized proteins within cells. | researchgate.net |
| Infrared Spectroscopy (PM-IRRAS) | Analyzes the vibrational modes of molecules on a surface to confirm chemical changes. | The disappearance of the azide peak (~2110 cm⁻¹) and appearance of amide peaks confirms successful CuAAC conjugation. | Confirmation of successful and specific peptide immobilization on functionalized surfaces. | nih.gov |
Q & A
Basic Research Questions
Q. What are the key methodological steps for synthesizing Fmoc-(S)-3-Amino-5-hexynoic acid?
- Answer : The synthesis involves:
Deprotection : Hydrolysis of a tert-butyl ester (e.g., using 6 M HCl under reflux) to yield the free amino acid .
Fmoc Protection : Reaction with Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in a basic aqueous solution (Na₂CO₃) at 0°C, followed by room-temperature stirring to ensure complete protection .
Purification : Acidification, extraction with ethyl acetate, and recrystallization (e.g., ethyl acetate/n-hexane) to achieve high purity (>90% yield) .
- Critical Parameters : pH control during FmocOSu addition to avoid side reactions and maintain stereochemical integrity.
Q. How can spectroscopic methods validate the structure and purity of Fmoc-(S)-3-Amino-5-hexynoic acid?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Confirm regiochemistry and stereochemistry. For example:
- ¹H NMR (DMSO-d₆): Peaks at δ 0.85–1.75 ppm (alkyl chain), δ 7.04 ppm (NHFmoc), δ 12.62 ppm (COOH) .
- ¹³C NMR: Signals at δ 172.3 ppm (carboxylic acid) and δ 156.2 ppm (Fmoc carbonyl) .
- IR Spectroscopy : Peaks at 1731 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (amide II) confirm Fmoc and amide bonds .
- Elemental Analysis : Validate empirical formula (e.g., C 68.87%, H 6.60%, N 3.56%) .
Advanced Research Questions
Q. How can the alkyne moiety in Fmoc-(S)-3-Amino-5-hexynoic acid be exploited for bioconjugation in peptide engineering?
- Answer :
- Click Chemistry : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific labeling or crosslinking .
- Applications : Functionalizing peptides with fluorophores, PEG chains, or bioactive molecules while preserving Fmoc deprotection compatibility .
- Methodological Tip : Perform alkyne coupling post-solid-phase synthesis to avoid side reactions during peptide elongation.
Q. What strategies resolve contradictions in NMR data during Fmoc-protected amino acid synthesis?
- Answer : Contradictions arise from:
- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts NH and COOH proton signals .
- Dynamic Processes : Rotamers in Fmoc groups may split peaks; use elevated temperatures or deuterated solvents to simplify spectra .
- Validation : Cross-check with LC-MS or X-ray crystallography (if crystalline) to confirm assignments .
Q. How does stereochemistry influence coupling efficiency in solid-phase peptide synthesis (SPPS)?
- Answer :
- Steric Hindrance : The (S)-configuration at C3 minimizes steric clashes during amide bond formation, improving coupling yields .
- Side Chain Interactions : The hexynoic acid’s alkyne position affects resin swelling and reagent accessibility. Optimize solvent polarity (e.g., DMF:DCM mixtures) .
- Case Study : β-peptides with Fmoc-(S)-3-Amino-5-hexynoic acid show enhanced helicity due to controlled stereochemistry .
Q. How to troubleshoot low yields during Fmoc deprotection in SPPS?
- Answer :
- Base Sensitivity : Use 20% piperidine in DMF for efficient Fmoc removal without racemization. Monitor by UV absorbance (λ = 301 nm) .
- Side Reaction Mitigation : Avoid prolonged exposure to bases to prevent alkyne oxidation or tert-butyl ester cleavage .
- Alternative Methods : Microwave-assisted deprotection reduces time and improves yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
